2-(3,4-dimethoxyphenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide
Description
The compound 2-(3,4-dimethoxyphenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide features a central acetamide backbone substituted with a 3,4-dimethoxyphenyl group and two heteroaromatic moieties: a (1-methyl-1H-pyrrol-2-yl)methyl and a thiophen-2-ylmethyl group on the nitrogen atom.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-22-10-4-6-17(22)14-23(15-18-7-5-11-27-18)21(24)13-16-8-9-19(25-2)20(12-16)26-3/h4-12H,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKMCSQGZIBUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-dimethoxyphenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, characterization, and biological effects based on available research findings.
Structural Formula
The compound can be represented by the following structural formula:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 332.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. The methods often include the use of various reagents under controlled conditions to ensure high yield and purity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the chemical structure and purity of the synthesized compound.
Anticancer Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has been tested for its ability to inhibit various enzymes linked to disease pathways:
- Acetylcholinesterase (AChE) : Inhibition constants (Ki) were reported in the range of 280.92 to 1370.01 nM, indicating moderate inhibition potential .
- Butyrylcholinesterase (BChE) : Similar inhibition profiles were observed with Ki values ranging from 145.82 to 882.01 nM .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various strains of bacteria and fungi. Preliminary results suggest that it possesses antibacterial and antifungal properties, making it a candidate for further development in treating infections .
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, studies are exploring its potential in neurodegenerative diseases. The pyrrole moiety is particularly noted for its ability to cross the blood-brain barrier, which may enhance its therapeutic profile in neurological disorders .
Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of a related compound in vitro against breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics .
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of related compounds, revealing that modifications in the thiophene ring significantly affected AChE and BChE inhibition rates. This suggests that structural variations can lead to enhanced biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Aryl Group Influence :
- The target compound’s 3,4-dimethoxyphenyl group contrasts with electron-withdrawing substituents (e.g., 3,4-dichlorophenyl in ). Dimethoxy groups enhance solubility and may influence binding interactions in biological systems compared to chlorinated analogs.
- Chlorophenyl derivatives (e.g., 2e ) exhibit high thermal stability (melting points >300°C), suggesting the target compound may similarly exhibit robust stability.
N-Substituent Diversity: The dual heteroaromatic substituents (pyrrole and thiophene) on the target’s nitrogen are unique compared to simpler groups like thiazol-2-yl or aliphatic chains (e.g., dimethenamid ). Compounds with single N-substituents, such as thiazol-2-yl , form hydrogen-bonded dimers (N–H⋯N), influencing crystal packing and solubility . The target’s bulky substituents may disrupt such interactions, altering physicochemical properties.
Electronic and Steric Effects :
- The trifluoroacetamide group in introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating methoxy groups. This difference could impact reactivity in synthesis or interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
